3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated flash chromatography for purification is common, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-N-butyl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-14(4-2)13-9(8)11/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
BYYWXYZMBRZJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
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